molecular formula C9H7BrClFO B1444442 1-(4-Bromo-2-fluorophenyl)-3-chloro-1-propanone CAS No. 395639-63-1

1-(4-Bromo-2-fluorophenyl)-3-chloro-1-propanone

Cat. No. B1444442
M. Wt: 265.5 g/mol
InChI Key: WOTJEJVXXNFKHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299077B2

Procedure details

A solution of 4-Bromo-2-fluoro-benzoyl chloride (26.79 g, 113 mmol) in dichloroethane was added to a stirred suspension of aluminum chloride (15 g, 113 mmol)in dichloroethane at room temperature. The suspension turned into a dark solution after adding the acid chloride. The temperature was maintained by an ice-bath. Ethylene gas was bubbled through the reaction mixture for 3 hours until the acid chloride was consumed. The reaction mixture was stirred over night at room temperature. The reaction mixture was cooled to 0° C. and quenched with a 4 M hydrochloric acid solution (34 ml, 134 mmol). The organic phase was separated and the water phase was extracted with dichloromethane. The combined organic phases were washed with water, saturated sodium bicarbonate solution and brine, dried over sodium sulfate and filtered. After concentrating under reduced pressure, crude 1-(4-Bromo-2-fluoro-phenyl)-3-chloro-propan-1-one (27.45 g, 103 mmol) was obtained which was carried over to the next step.
Quantity
26.79 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
34 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[C:4]([F:11])[CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl.[Cl:17][CH:18](Cl)[CH3:19]>>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](=[O:7])[CH2:19][CH2:18][Cl:17])=[C:4]([F:11])[CH:3]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
26.79 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)Cl)C=C1)F
Name
Quantity
15 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C)Cl
Step Two
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
34 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred over night at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained by an ice-bath
CUSTOM
Type
CUSTOM
Details
Ethylene gas was bubbled through the reaction mixture for 3 hours until the acid chloride
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was consumed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the water phase was extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic phases were washed with water, saturated sodium bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C(CCCl)=O)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 103 mmol
AMOUNT: MASS 27.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.